molecular formula C17H11BrClN3O3S B11315013 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11315013
M. Wt: 452.7 g/mol
InChI Key: OVCZNVYXSYJAMF-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran, thiadiazole, and benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the condensation of 5-bromofuran-2-carboxylic acid with appropriate thiadiazole and benzofuran derivatives under controlled conditions. The reaction often requires the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms such as bromine and chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) protein, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H11BrClN3O3S

Molecular Weight

452.7 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H11BrClN3O3S/c1-7-5-12-9(6-10(7)19)8(2)14(25-12)16(23)21-17-20-15(22-26-17)11-3-4-13(18)24-11/h3-6H,1-2H3,(H,20,21,22,23)

InChI Key

OVCZNVYXSYJAMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)Br)C

Origin of Product

United States

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